molecular formula C21H19FN4O2S B2541613 N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-01-1

N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2541613
CAS No.: 1251577-01-1
M. Wt: 410.47
InChI Key: JGLNVGXIBCLYLE-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine core, sulfonamide group, and substituted phenyl rings. Its distinct chemical properties make it a subject of interest for applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.

    Substitution Reactions: The phenyl rings are substituted with fluorine and methyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the triazolopyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies involving enzyme inhibition and protein binding.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry:

  • Utilized in the development of advanced materials.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-[(4-bromophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl rings (fluorine, chlorine, bromine).
  • Reactivity: The presence of different halogens affects the reactivity and stability of the compounds.
  • Biological Activity: Variations in halogen substituents can lead to differences in biological activity and potency.

N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-3-9-19(10-4-15)26(13-17-5-7-18(22)8-6-17)29(27,28)20-11-12-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLNVGXIBCLYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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